5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone
CAS No.: 166442-37-1
Cat. No.: VC20760014
Molecular Formula: C18H18N2O5
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 166442-37-1 |
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Molecular Formula | C18H18N2O5 |
Molecular Weight | 342.3 g/mol |
IUPAC Name | 4-acetamido-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid |
Standard InChI | InChI=1S/C18H18N2O5/c1-10(21)19-11-4-6-13(18(24)25)15(8-11)17(23)14-7-5-12(20(2)3)9-16(14)22/h4-9,22H,1-3H3,(H,19,21)(H,24,25) |
Standard InChI Key | WCNJYYOJSXOYND-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)N(C)C)O |
Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)N(C)C)O |
The unambiguous identification of 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone is facilitated by various chemical identifiers that are recognized across chemical databases and scientific literature. These identifiers allow researchers to accurately reference and study this compound.
Property | Value |
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CAS Number | 166442-37-1 |
Molecular Formula | C18H18N2O5 |
Molecular Weight | 342.3 g/mol |
IUPAC Name | 4-acetamido-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid |
Standard InChI | InChI=1S/C18H18N2O5/c1-10(21)19-11-4-6-13(18(24)25)15(8-11)17(23)14-7-5-12(20(2)3)9-16(14)22/h4-9,22H,1-3H3,(H,19,21)(H,24,25) |
Standard InChIKey | WCNJYYOJSXOYND-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)N(C)C)O |
PubChem Compound ID | 4396772 |
Structure and Functional Groups
The structural complexity of 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone arises from its benzophenone backbone decorated with four distinct functional groups. Understanding these structural features is essential for predicting its chemical behavior and potential applications.
The compound contains four key functional groups that define its chemical identity:
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Acetamido group (-NHCOCH3): Located at the 5' position, this group consists of an amide bond with an acetyl substituent. The presence of this group introduces potential for hydrogen bonding interactions and may contribute to the compound's solubility properties and potential biological interactions.
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Carboxy group (-COOH): Positioned at the 2' position, this acidic functional group can participate in acid-base reactions, salt formation, and esterification. The carboxylic acid moiety also introduces potential for hydrogen bonding and polar interactions.
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Dimethylamino group (-N(CH3)2): Located at the 4 position, this tertiary amine functionality introduces basic properties to the molecule. It may impact the compound's solubility profile and can participate in various chemical reactions, including protonation and alkylation.
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Hydroxy group (-OH): Found at the 2 position, this phenolic hydroxyl group can participate in hydrogen bonding and various substitution reactions. It may also exhibit acidic properties, albeit weaker than the carboxylic acid group.
The spatial arrangement of these functional groups around the benzophenone core contributes to the compound's three-dimensional structure and influences its chemical reactivity patterns.
Synthesis and Preparation
Functional Group | Potential Research Applications |
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Acetamido | Hydrogen bonding studies, amide chemistry investigations |
Carboxy | Acid-base reaction studies, esterification reactions |
Dimethylamino | Base-catalyzed reactions, nitrogen chemistry studies |
Hydroxy | Hydrogen bonding studies, phenolic chemistry investigations |
Benzophenone core | Photochemistry research, carbonyl chemistry studies |
Analytical Characterization
The comprehensive characterization of 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone would involve multiple analytical techniques to confirm its structure, purity, and properties.
Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for structural confirmation, with 1H-NMR revealing signals corresponding to aromatic protons, methyl protons of the acetamido and dimethylamino groups, and exchangeable protons from the hydroxy and carboxy groups. Similarly, 13C-NMR would provide information about carbonyl carbons, aromatic carbons, and methyl carbons from the functional groups.
Infrared (IR) spectroscopy would identify characteristic absorption bands for:
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Carbonyl stretching from the benzophenone core, acetamido, and carboxy groups
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O-H stretching from the hydroxy and carboxy groups
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N-H stretching from the acetamido group
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C-N stretching from the dimethylamino and acetamido groups
Mass spectrometry would confirm the molecular weight (342.3 g/mol) and provide fragmentation patterns characteristic of the compound's structure. High-performance liquid chromatography (HPLC) would be essential for assessing purity and developing analytical methods for quantification.
Chemical Reactivity
The presence of multiple functional groups in 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone suggests diverse chemical reactivity patterns that could be explored in research settings.
The compound contains both acidic (carboxy, hydroxy) and basic (dimethylamino) functional groups, which would contribute to interesting acid-base behavior. The carboxylic acid group would be expected to exhibit typical acidic properties, with potential for salt formation with bases. The dimethylamino group would introduce basic character, with potential for protonation in acidic environments.
Based on its functional groups, 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone could participate in various reactions:
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Reactions involving the carboxy group:
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Esterification with alcohols
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Amide formation with amines
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Reduction to primary alcohol
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Reactions involving the hydroxy group:
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Esterification with carboxylic acids or acid chlorides
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Etherification with alkyl halides
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Oxidation to ketone
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Reactions involving the acetamido group:
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Hydrolysis to primary amine
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Reduction to secondary amine
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Reactions involving the dimethylamino group:
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Quaternization with alkyl halides
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Oxidation reactions
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Comparison with Related Compounds
A comparative analysis of 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone with structurally related compounds can provide insights into the unique properties conferred by its specific combination of functional groups.
Several structural analogues could be considered for comparison:
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Benzophenone: The parent compound lacking the specialized functional groups
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4-Dimethylaminobenzophenone: A simpler analogue with only the dimethylamino group
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2-Hydroxybenzophenone: An analogue with only the hydroxy group
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2-Carboxybenzophenone: An analogue with only the carboxy group
The following table presents a theoretical comparison of key properties:
Compound | Functional Groups | Expected Solubility | Acid-Base Properties | Potential Applications |
---|---|---|---|---|
5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone | Acetamido, carboxy, dimethylamino, hydroxy | Complex solubility profile | Amphoteric | Research tool, potential pharmaceutical intermediate |
Benzophenone | None beyond the core structure | Primarily hydrophobic | Neutral | Photochemistry, organic synthesis |
4-Dimethylaminobenzophenone | Dimethylamino | Moderate hydrophilicity | Weakly basic | Dyes, photosensitizers |
2-Hydroxybenzophenone | Hydroxy | Moderately hydrophobic | Weakly acidic | UV absorbers, sunscreens |
2-Carboxybenzophenone | Carboxy | Increased hydrophilicity | Acidic | Synthetic intermediates |
This comparative analysis highlights how the unique combination of functional groups in 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone would be expected to confer distinct chemical properties and potential applications compared to simpler benzophenone derivatives.
Future Research Directions
The complex structure of 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone presents numerous opportunities for future research across various scientific disciplines.
In synthetic methodology development, further research could focus on developing efficient synthetic routes with improved yields, exploring green chemistry approaches for preparation, and investigating catalytic methods for introducing the various functional groups.
For biological activity exploration, potential research directions include screening for biological activities across various targets, structure-activity relationship studies to identify key pharmacophores, and investigation of potential therapeutic applications.
Research Area | Potential Investigations |
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Synthetic Methodology | Improved synthetic routes, green chemistry approaches, catalytic methods |
Biological Activity | Screening assays, structure-activity relationships, therapeutic potential |
Material Science | Polymer incorporation, photochemical applications, responsive materials |
Analytical Chemistry | Detection methods, reference standards, spectroscopic properties |
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